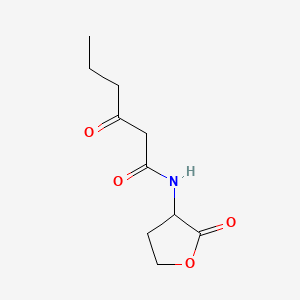

3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide

Descripción

Historical Context and Discovery of Acyl-Homoserine Lactones (AHLs) as Autoinducers

The concept of bacterial communication, initially termed "autoinduction," emerged from studies in the early 1970s on the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri). nih.gov Researchers observed that these bacteria would only produce light, a phenomenon known as bioluminescence, when they reached a high cell density, such as within the light organs of marine animals. nih.gov This density-dependent gene expression was found to be regulated by a small, secreted molecule that accumulated in the environment. nih.govoup.com

This signaling molecule, the first identified autoinducer, was later chemically characterized as N-(3-oxohexanoyl)-l-homoserine lactone (OHHL). oup.comebi.ac.uk This discovery laid the foundation for the field of quorum sensing, a term coined in 1994, and established AHLs as a key class of autoinducers in Gram-negative bacteria. nih.govoup.com

Definition and Classification of AHLs

Acyl-homoserine lactones (AHLs) are a class of signaling molecules that share a common structural feature: a homoserine lactone ring linked to an acyl side chain via an amide bond. fiveable.menih.gov The diversity within the AHL family arises from variations in the length and modification of this acyl chain. nih.gov

The acyl chain can vary in length, typically from 4 to 18 carbons, and may possess different substituents at the C3 position, such as a hydroxyl or an oxo group. wikipedia.orgnih.gov This structural variability allows for a high degree of specificity in bacterial communication, with different bacterial species often producing and responding to distinct AHL molecules. fiveable.me

Table 1: Classification of Acyl-Homoserine Lactones (AHLs)

| Characteristic | Description | Examples |

| Acyl Chain Length | The number of carbon atoms in the fatty acid side chain. | Short-chain (C4-C8), Long-chain (C10-C18) |

| C3 Substitution | The functional group present at the third carbon of the acyl chain. | Unsubstituted, 3-oxo, 3-hydroxy |

N-(3-Oxohexanoyl)homoserine lactone as a Canonical AHL Signaling Molecule

N-(3-Oxohexanoyl)homoserine lactone, often abbreviated as 3-oxo-C6-HSL or OHHL, is considered a canonical or classic example of an AHL signaling molecule. oup.comfiveable.me It is the primary autoinducer produced by the marine bacterium Vibrio fischeri to regulate bioluminescence. wikipedia.orgmdpi.com

The synthesis of 3-oxo-C6-HSL is catalyzed by the LuxI protein, an AHL synthase. mdpi.compnas.org The substrates for this synthesis are S-adenosylmethionine (SAM) and an acylated acyl carrier protein (ACP) derived from the fatty acid biosynthesis pathway. pnas.org Once synthesized, 3-oxo-C6-HSL can diffuse across the bacterial cell membrane. caltagmedsystems.co.uk

Structure

3D Structure

Propiedades

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998213 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76924-95-3 | |

| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of N 3 Oxohexanoyl Homoserine Lactone Signaling

Biosynthesis of N-(3-Oxohexanoyl)homoserine lactone

The production of N-(3-Oxohexanoyl)homoserine lactone is a precisely catalyzed enzymatic process central to quorum sensing systems in various bacteria.

LuxI/LuxM Homologs in AHL Synthesis

The synthesis of acyl-homoserine lactones (AHLs) is primarily carried out by enzymes belonging to the LuxI family of synthases. researchgate.net The archetypal LuxI protein from Vibrio fischeri is responsible for producing N-(3-Oxohexanoyl)homoserine lactone (3-oxo-C6-HSL), which regulates bioluminescence. igem.orgmdpi.com Homologs of LuxI are widespread among Proteobacteria, where they synthesize AHLs with varying acyl chain lengths and modifications to control diverse genetic programs. nih.govnih.gov For instance, in Yersinia enterocolitica and Pectobacterium carotovorum, LuxI homologs also direct the synthesis of N-(3-Oxohexanoyl)homoserine lactone as a primary signaling molecule. mdpi.com

A separate family of AHL synthases is represented by LuxM and its homologs, such as AinS and VanM. asm.org While LuxI and LuxM families both produce AHLs, they are not homologous. For example, in Vibrio anguillarum, the LuxM homolog VanM synthesizes N-(3-hydroxyhexanoyl)homoserine lactone and N-hexanoylhomoserine lactone, whereas a LuxI homolog in the same organism, VanI, produces a different AHL, N-(3-oxodecanoyl)homoserine lactone. asm.org This illustrates the existence of distinct synthase families that contribute to the chemical diversity of AHL signals.

Enzymatic Pathways for N-(3-Oxohexanoyl)homoserine lactone Production

The enzymatic synthesis of N-(3-Oxohexanoyl)homoserine lactone is catalyzed by a LuxI-type synthase. The process utilizes two specific substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acylated acyl carrier protein (ACP) from the fatty acid biosynthesis pathway, which supplies the acyl side chain. pnas.org

The reaction proceeds through the formation of an amide bond between the amino group of SAM and the carbonyl group of the fatty acyl-ACP. pnas.org This is followed by an intramolecular cyclization and lactonization, which releases the final N-(3-Oxohexanoyl)homoserine lactone molecule and 5'-methylthioadenosine (MTA) as a byproduct. researchgate.netpnas.org The synthase exhibits a high degree of specificity for its substrates. For example, purified LuxI fusion protein shows a preference for hexanoyl-ACP over ACPs with different acyl group lengths. pnas.org

Regulation of N-(3-Oxohexanoyl)homoserine lactone Synthase Activity

The activity of AHL synthases is subject to regulation. Kinetic studies of the Pseudomonas aeruginosa synthase RhlI, a LuxI homolog, have shown that the synthesis reaction follows a sequential, ordered mechanism. researchgate.net In this model, S-adenosylmethionine (SAM) is the first substrate to bind to the enzyme. researchgate.net The reaction is subject to product inhibition by both 5'-methylthioadenosine (MTA) and the acyl carrier protein (ACP), which can regulate the rate of signal synthesis. researchgate.net This understanding of the enzymatic mechanism and its inhibition provides a basis for controlling quorum sensing-dependent processes.

Reception and Signal Transduction of N-(3-Oxohexanoyl)homoserine lactone

Once synthesized and accumulated to a threshold concentration, N-(3-Oxohexanoyl)homoserine lactone interacts with specific intracellular receptors to initiate a signaling cascade that alters gene expression.

Interaction with LuxR-type Transcriptional Regulators (e.g., LuxR, CarR)

N-(3-Oxohexanoyl)homoserine lactone functions by binding to and activating members of the LuxR family of transcriptional regulators. nih.govcaymanchem.com In the marine bacterium Vibrio fischeri, this lactone binds to the LuxR protein. igem.orgnih.gov This binding event induces a conformational change in LuxR, enabling it to dimerize or multimerize and bind to a specific DNA sequence known as the lux box, which is located in the promoter region of target genes like the luxICDABEG operon, thereby activating their transcription. nih.govnih.gov

Similarly, in the plant pathogen Erwinia carotovora, N-(3-Oxohexanoyl)homoserine lactone acts as an autoregulator for the production of the antibiotic carbapenem (B1253116). nih.govnih.gov It achieves this by interacting with the LuxR-type regulator CarR. medchemexpress.com The binding of the lactone to CarR activates the protein, promoting its multimerization and subsequent binding to target DNA sequences, which in turn upregulates the transcription of carbapenem biosynthesis genes. medchemexpress.com The naturally produced molecule is the L-isomer, which shows greater biological activity than the D-isomer. nih.govnih.gov

N-(3-Oxohexanoyl)homoserine lactone Binding Affinity and Specificity (e.g., Kd with CarR protein)

The interaction between N-(3-Oxohexanoyl)homoserine lactone and its cognate LuxR-type receptor is highly specific, a feature conferred by the precise chemical structure of the AHL's acyl side chain. caymanchem.com This specificity ensures that a given bacterial population responds primarily to its own signal.

The binding affinity between the signal molecule and its receptor can be quantified by the dissociation constant (Kd). For the interaction between N-(3-Oxohexanoyl)homoserine lactone and the CarR protein from Erwinia carotovora, the measured Kd is 1.8 μM. medchemexpress.com This specific binding affinity underscores the targeted nature of the signaling pathway. The binding induces a conformational change that enhances the CarR protein's resistance to protease digestion and increases its efficiency in binding to target DNA. medchemexpress.com

| Signal Molecule | Receptor Protein | Bacterium | Binding Affinity (Kd) |

| N-(3-Oxohexanoyl)homoserine lactone | CarR | Erwinia carotovora | 1.8 μM medchemexpress.com |

Biological Roles and Functional Impact of N 3 Oxohexanoyl Homoserine Lactone

Regulation of Virulence and Pathogenicity

N-(3-Oxohexanoyl)homoserine lactone is a significant regulator of virulence in several pathogenic bacteria. researchgate.netmedchemexpress.com By acting as a diffusible signal, it allows bacterial populations to launch a coordinated attack once they reach a critical density, overwhelming host defenses. asm.org This regulation is crucial for the successful infection and pathogenesis of various plant and animal pathogens. asm.orgnih.govmdpi.com

The production of numerous virulence factors is tightly controlled by N-(3-Oxohexanoyl)homoserine lactone. In many Gram-negative bacteria, this molecule binds to a cognate transcriptional regulator protein, which then activates or represses the expression of target genes. asm.orgmedchemexpress.com These genes often encode for factors directly involved in pathogenicity, such as exoenzymes that degrade host tissues, and proteins involved in motility and host invasion. mdpi.comnih.gov For instance, in soft-rotting bacteria, the synthesis of plant cell wall-degrading enzymes like pectate lyases, polygalacturonases, and cellulases is dependent on this quorum-sensing signal. mdpi.comnih.gov

N-(3-Oxohexanoyl)homoserine lactone (also referred to as 3-oxo-C6-HSL or OHL) is a central regulator of pathogenicity in several significant plant pathogens. nih.govmdpi.com

Pectobacterium carotovorum (formerly Erwinia carotovora) : This bacterium causes soft rot disease in a wide range of plants. mdpi.comwur.nl Its ability to cause disease is largely dependent on the production of extracellular enzymes that degrade the plant cell wall. mdpi.com The expression of these enzymes is controlled by a quorum-sensing system where N-(3-Oxohexanoyl)homoserine lactone is the primary signaling molecule in many strains. nih.govmdpi.comwur.nl The HexA protein in E. carotovora strain Ecc71 acts as a negative regulator, controlling the production of these exoenzymes and the quorum-sensing signal itself. nih.gov Studies have shown that different strains of P. carotovorum can be classified based on the primary AHL they produce, with many utilizing N-(3-Oxohexanoyl)homoserine lactone (QS class II strains). wur.nlnih.gov Mutants unable to produce this signal are significantly reduced in virulence. mdpi.com

Pseudomonas syringae : In the phytopathogen Pseudomonas syringae pv. tabaci 11528, which causes wildfire disease in tobacco and soybean, N-(3-Oxohexanoyl)homoserine lactone is synthesized by the PsyI enzyme. nih.gov RNA sequencing analysis revealed that this molecule regulates a large number of genes, many of which are associated with virulence and bacterial motility. nih.gov This finding underscores the critical contribution of N-(3-Oxohexanoyl)homoserine lactone to the QS-dependent regulation of gene expression and its significant role in the infection process of this pathogen. nih.gov

Yersinia enterocolitica, an enteropathogen that causes yersiniosis in humans and animals, also utilizes N-(3-Oxohexanoyl)homoserine lactone for cell-to-cell communication. asm.orgnih.govmdpi.com The synthesis of this molecule is directed by the YenI protein, a homolog of the LuxI synthase. asm.org Research has demonstrated that Y. enterocolitica produces N-(3-Oxohexanoyl)homoserine lactone (OHHL) and, in some cases, N-hexanoyl-L-homoserine lactone (HHL). asm.orgdeepdyve.com Crucially, the production of OHHL has been detected not only in laboratory cultures but also directly in the tissues of mice infected with virulent serotype O8 strains. asm.orgnih.gov This was the first report demonstrating AHL production by Yersinia during an active infection, highlighting its relevance in the context of a host environment. asm.orgnih.gov

Table 2: Role of N-(3-Oxohexanoyl)homoserine lactone in Yersinia enterocolitica

| Pathogen | Key Regulatory Proteins | Key Finding |

|---|

Autoregulation of Secondary Metabolite Production

Beyond virulence, N-(3-Oxohexanoyl)homoserine lactone is a key autoregulator in the biosynthesis of secondary metabolites, most notably certain antibiotics. nih.govnih.govresearchgate.net This molecule allows the bacterial cell to sense its own population density and initiate the production of these specialized compounds only when the population is large enough for the compounds to be effective. nih.govnih.gov This process ensures that the significant energy expenditure required for secondary metabolite synthesis is not wasted at low cell densities.

A classic example of secondary metabolite regulation by N-(3-Oxohexanoyl)homoserine lactone is the control of carbapenem (B1253116) antibiotic production in Erwinia carotovora (now Pectobacterium carotovorum). nih.govnih.govjst.go.jp This bacterium produces the antibiotic 1-carbapen-2-em-3-carboxylic acid. nih.govnih.gov

The biosynthesis of this antibiotic is strictly dependent on N-(3-Oxohexanoyl)-L-homoserine lactone. nih.govresearchgate.net The molecule is synthesized by the CarI protein and acts as a diffusible signal. researchgate.net When it reaches a critical concentration, it binds to and activates the transcriptional regulator, CarR. medchemexpress.comresearchgate.net The CarR/N-(3-Oxohexanoyl)homoserine lactone complex then binds to the promoter region of the carbapenem biosynthesis genes (carA-H), activating their transcription and leading to the production of the antibiotic. medchemexpress.comresearchgate.net Studies have established that the naturally produced molecule has the L-configuration and that this isomer is more active, with an induction threshold of approximately 0.5 µg/mL. nih.govnih.govresearchgate.net This confirms that N-(3-Oxohexanoyl)homoserine lactone is an autoregulator of carbapenem biosynthesis and not a biosynthetic intermediate. nih.govnih.gov

Table 3: Regulation of Carbapenem Biosynthesis by N-(3-Oxohexanoyl)homoserine lactone in Erwinia carotovora

| Process | Regulated Genes | Key Proteins | Mechanism of Action | Induction Threshold (L-isomer) |

|---|

Comparison with Other Autoregulators (e.g., A-factor in Streptomyces griseus)

N-(3-Oxohexanoyl)homoserine lactone (3O-C6-HSL) is a well-known autoregulator in Gram-negative bacteria, belonging to the N-acyl-homoserine lactone (AHL) family. medchemexpress.comresearchgate.net Its function is analogous to other microbial signaling molecules, such as the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) in the Gram-positive bacterium Streptomyces griseus. While both are low-molecular-weight, diffusible molecules that regulate gene expression in a cell-density-dependent manner, they possess distinct structural and functional characteristics.

Structurally, 3O-C6-HSL features a homoserine lactone ring connected to a 3-oxohexanoyl acyl side chain. nih.gov In contrast, A-factor is a γ-butyrolactone, a different class of lactone, with a branched fatty acid side chain. This structural difference dictates their biosynthesis pathways and their cognate receptor proteins.

Functionally, both molecules act as critical switches for secondary metabolism. In the plant pathogen Erwinia carotovora, 3O-C6-HSL is an autoregulator for the production of the carbapenem antibiotic, 1-carbapen-2-em-3-carboxylic acid. portlandpress.comnih.gov Its role here is not as a biosynthetic intermediate but as a regulatory signal. portlandpress.comnih.gov Similarly, A-factor in Streptomyces is known to trigger the production of the antibiotic streptomycin (B1217042) and control sporulation. The association of 3O-C6-HSL with antibiotic regulation in Erwinia suggests a broader, conserved role for this class of autoregulators in controlling prokaryotic gene expression beyond just bioluminescence. portlandpress.comnih.gov

Table 1: Comparison of Autoregulators

| Feature | N-(3-Oxohexanoyl)homoserine lactone | A-factor |

|---|---|---|

| Producing Bacteria | Gram-negative (e.g., Vibrio fischeri, Erwinia carotovora) | Gram-positive (e.g., Streptomyces griseus) |

| Chemical Class | N-acyl-homoserine lactone (AHL) | γ-butyrolactone |

| Core Structure | Homoserine lactone ring | Butyrolactone ring |

| Regulated Processes | Bioluminescence, antibiotic production, virulence | Antibiotic production, sporulation |

| Receptor Type | LuxR-type transcriptional regulators | Cytoplasmic binding protein (ArpA) |

Bioluminescence Regulation (e.g., Vibrio fischeri)

The most classic and well-studied role of N-(3-Oxohexanoyl)homoserine lactone is the regulation of bioluminescence in the marine bacterium Vibrio fischeri. portlandpress.comnih.gov This process, termed quorum sensing, allows the bacteria to coordinate light production only when they reach a high population density, such as within the light organs of symbiotic host organisms like the Hawaiian squid. asm.org

The core regulatory circuit consists of the LuxI and LuxR proteins. nih.govasm.org The LuxI protein is the synthase responsible for producing 3O-C6-HSL. portlandpress.com This small molecule can freely diffuse across the bacterial cell membrane. portlandpress.com As the bacterial population grows, the concentration of 3O-C6-HSL in the environment increases. asm.org

Once a threshold concentration is reached, 3O-C6-HSL binds to the LuxR protein, which is a cytoplasmic transcriptional activator. nih.govnih.gov This binding event forms an active LuxR/3O-C6-HSL complex. This complex then binds to a specific DNA sequence known as the lux box, located in the promoter region of the luxICDABEG operon. nih.gov This binding activates the transcription of the operon, leading to the production of luciferase (encoded by luxA and luxB) and the enzymes required for synthesizing the luciferin (B1168401) substrate, resulting in light emission. nih.govnih.gov This system creates a positive feedback loop, as the operon also includes the luxI gene, leading to even more 3O-C6-HSL synthesis. zfin.org

Interestingly, V. fischeri possesses a second signaling system involving the AinS synthase, which produces N-octanoyl-homoserine lactone (C8-HSL). nih.gov While C8-HSL is considered a weak activator of LuxR, the AinS system plays a role in the sequential activation of luminescence and is important for host colonization. nih.govnih.gov

Table 2: Key Components in Vibrio fischeri Bioluminescence Regulation

| Component | Function | Citation |

|---|---|---|

| N-(3-Oxohexanoyl)homoserine lactone (3O-C6-HSL) | Autoinducer signal molecule; diffuses across cell membranes. | nih.govportlandpress.com |

| LuxI | Synthase enzyme that produces 3O-C6-HSL. | portlandpress.comzfin.org |

| LuxR | Cytoplasmic receptor and transcriptional activator protein. | nih.govasm.org |

| LuxR/3O-C6-HSL Complex | Active complex that binds to DNA to induce gene expression. | nih.gov |

| luxICDABEG Operon | Gene cluster encoding luciferase (luxAB), luciferin synthesis enzymes (luxCDE), and the autoinducer synthase (luxI). | nih.govnih.gov |

Cross-Species and Interkingdom Interactions Involving N-(3-Oxohexanoyl)homoserine lactone

Cross-Talk and Eavesdropping Mechanisms

The diffusion of N-(3-Oxohexanoyl)homoserine lactone into the environment allows for complex communication not just within a single species, but also between different bacterial species. This is known as "cross-talk." nih.gov Furthermore, some bacteria that cannot produce their own AHLs possess LuxR-type receptors, enabling them to "eavesdrop" on the signals produced by others and regulate their gene expression accordingly. nih.gov

A prime example of eavesdropping involves Escherichia coli, which has a LuxR homolog called SdiA but lacks a LuxI-type synthase to produce its own AHLs. nih.gov It has been demonstrated that a bioreporter strain of E. coli engineered to express bioluminescence in the presence of AHLs can quantitatively detect 3O-C6-HSL from V. fischeri culture supernatants. zfin.org This highlights the ability of one species to intercept and respond to the specific signaling molecules of another. This interspecies communication is crucial in complex microbial ecosystems where hundreds of different bacteria coexist. nih.gov

Impact on Host Immune Responses (e.g., Immunomodulatory Effects of Related AHLs)

While much of the research on immunomodulation has focused on longer-chain AHLs from the pathogen Pseudomonas aeruginosa, these findings provide a framework for understanding the potential effects of related molecules like 3O-C6-HSL. nih.gov Acyl-homoserine lactones, particularly the N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) from P. aeruginosa, have been shown to possess significant immunomodulatory activity. sigmaaldrich.com

For instance, 3O-C12-HSL can inhibit lymphocyte proliferation and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and IL-12 by macrophages. sigmaaldrich.com This action can shift the immune response from a host-protective Th1 type to a pathogen-favorable Th2 response. nih.gov Studies have shown that the immunomodulatory activity is structure-dependent, requiring an intact homoserine lactone ring and an acyl chain of a specific length (typically 11-13 carbons for potent effects). nih.gov While 3O-C6-HSL has a shorter acyl chain, the shared core structure suggests a potential, though perhaps different, capacity to interact with host immune cells.

Interactions with Eukaryotic Cells

The influence of N-(3-Oxohexanoyl)homoserine lactone extends beyond the bacterial kingdom, demonstrating a clear impact on eukaryotic cells, a phenomenon known as interkingdom signaling. nih.govnih.gov These amphiphilic molecules, with a hydrophilic lactone ring and a hydrophobic acyl chain, can interact with and in some cases diffuse through the membranes of eukaryotic cells. nih.gov

In the plant kingdom, 3O-C6-HSL has been shown to have notable effects. Studies on Arabidopsis and wheat revealed that treatment with 3O-C6-HSL enhanced the plants' tolerance to salt stress. researchgate.net The compound promoted growth, increased chlorophyll (B73375) and proline content, and decreased markers of cellular damage under high salinity conditions. researchgate.net Furthermore, short-chained AHLs like 3O-C6-HSL can enhance primary root growth in Arabidopsis. researchgate.net

In mammalian cells, most research has focused on related AHLs, but some studies include 3O-C6-HSL. nih.gov Long-chain AHLs have been observed to interact directly with the plasma membranes of T-lymphocytes, modulating membrane dipole potential and suggesting the existence of a membrane-located receptor system. nih.gov These interactions can lead to various cellular responses, from the modulation of inflammatory responses to the induction of apoptosis in certain cell lines. nih.govnih.gov

Table 3: Observed Effects of N-(3-Oxohexanoyl)homoserine lactone on Eukaryotic Cells

| Eukaryotic Organism/Cell | Observed Effect | Citation |

|---|---|---|

| Arabidopsis thaliana | Enhances primary root growth. | researchgate.net |

| Arabidopsis thaliana and Wheat | Improves tolerance to salt stress by promoting growth and reducing cellular damage. | researchgate.net |

Degradation and Quorum Quenching of N 3 Oxohexanoyl Homoserine Lactone

Enzymatic Degradation Pathways

Bacteria have evolved several enzymatic strategies to degrade N-acyl homoserine lactones (AHLs) like 3-oxo-C6-HSL. These enzymes are broadly categorized into lactonases, acylases, and oxidoreductases, each employing a distinct mechanism to inactivate the signal molecule. wikipedia.orgmdpi.com

AHL-lactonases are enzymes that inactivate AHLs by hydrolyzing the ester bond within the homoserine lactone ring, which is a common feature across all AHLs. mdpi.comnih.govresearchgate.net This hydrolysis opens the ring structure to produce the corresponding N-acyl-L-homoserine, rendering the molecule unable to bind to its target transcriptional regulator. mdpi.comresearchgate.net This enzymatic action can be reversed under acidic conditions, although it is generally considered an effective means of signal disruption. nih.gov

These enzymes often belong to the metallo-β-lactamase superfamily. nih.gov The AiiA lactonase from Bacillus species is one of the most well-characterized examples. nih.govresearchgate.net Research on AiiA from a Bacillus sp. isolate showed that the enzyme is highly specific to AHLs, displaying strong activity against a variety of these molecules, including those with substitutions on the acyl chain like N-(3-Oxohexanoyl)homoserine lactone. researchgate.net Similarly, the lactonase AhlX, isolated from the marine bacterium Salinicola salaria, demonstrates broad substrate specificity with high relative activity (>60%) towards all tested AHLs, and it performs particularly well against 3-oxo-AHLs such as 3-oxo-C6-HSL and 3-oxo-C8-HSL. nih.gov While some lactonases have a broad range, others can be more specific, providing potential for targeted disruption of bacterial communication. researchgate.net

| Enzyme | Source Organism | Substrate Specificity Highlight |

| AiiA | Bacillus subtilis | Exhibits strong enzymatic activity toward a wide range of AHLs, including those with substitutions at the C3 position of the acyl chain. researchgate.net |

| AhlX | Salinicola salaria | Shows broad substrate specificity, with particularly high activity against 3-oxo-AHLs such as 3-oxo-C6-HSL. nih.gov |

| AiiAAI96 | Bacillus sp. strain AI96 | Possesses broad-spectrum substrate specificity and is notably stable at high temperatures (70°C). nih.gov |

AHL-acylases, also known as amidohydrolases, provide an alternative and irreversible mechanism for AHL degradation. wikipedia.org These enzymes catalyze the hydrolysis of the amide bond that links the acyl side chain to the homoserine lactone ring. esrf.frnih.gov This cleavage yields a fatty acid and a homoserine lactone molecule. nih.gov AHL-acylases are often members of the N-terminal nucleophile (Ntn) hydrolase superfamily. esrf.frnih.gov

Several bacteria have been identified that produce AHL-acylases with high efficiency against N-(3-Oxohexanoyl)homoserine lactone. For instance, Pseudomonas multiresinivorans QL-9a was found to degrade 98.20% of N-(3-Oxohexanoyl)homoserine lactone within 48 hours. researchgate.net Another example is Rhodococcus pyridinivorans XN-36, a novel quenching strain that effectively degrades a wide range of AHLs, including 3-oxo-C6-HSL. researchgate.net The substrate specificity of acylases can vary; some, like the PvdQ acylase from Pseudomonas aeruginosa, show higher activity towards AHLs with long acyl chains (C11-C14) and are less effective against short-chain signals. esrf.frnih.gov This specificity can be crucial for their biological role and potential applications.

| Enzyme Source | Key Finding |

| Pseudomonas multiresinivorans QL-9a | Capable of degrading 98.20% of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) within a 48-hour timeframe. researchgate.net |

| Rhodococcus pyridinivorans XN-36 | Identified as a novel quorum quenching strain that can efficiently degrade a broad spectrum of AHL molecules, including OHHL. researchgate.net |

| Variovorax paradoxus | Known to produce AHL-acylases that contribute to quorum quenching. |

| Pseudomonas aeruginosa PAO1 | Produces an acylase (PA2385) that specifically degrades long-chain AHLs like 3-oxo-C12-HSL, but not short-chain ones. nih.gov |

A third enzymatic strategy for inactivating AHLs involves modification of the acyl side chain by oxidoreductases. wikipedia.orgmdpi.com This mechanism does not break the molecule apart but alters its chemical structure, which is sufficient to prevent it from being recognized by its cognate receptor protein. wikipedia.org

The Gram-positive bacterium Rhodococcus erythropolis W2 provides a clear example of this activity. It can utilize various AHLs as its sole source of carbon and energy. epa.gov Investigations revealed that this bacterium initially modifies 3-oxo-AHLs by reducing the 3-oxo group to a 3-hydroxy group. epa.gov This oxidoreductase activity was observed for AHLs with acyl chains ranging from C8 to C14 and was not specific to the homoserine lactone ring, as it could also modify similar structures lacking the ring. epa.gov This conversion from a 3-oxo to a 3-hydroxy derivative is a key mechanism of signal inactivation for this bacterium. epa.gov

The degradation of N-(3-Oxohexanoyl)homoserine lactone results in different metabolic intermediates depending on the enzymatic pathway.

Lactonase Activity : The hydrolysis of the lactone ring by AHL-lactonases yields N-(3-oxohexanoyl)-L-homoserine. mdpi.com

Acylase Activity : The cleavage of the amide bond by AHL-acylases produces 3-oxohexanoic acid and L-homoserine lactone. nih.govresearchgate.net

Further Degradation : In some organisms, the initial breakdown products are further metabolized. For example, in Rhodococcus pyridinivorans XN-36, it is proposed that after the initial amide bond cleavage, the lactone ring is also hydrolyzed, and the resulting products are further metabolized, with lactamide (B1674226) and propenamide identified as subsequent metabolic intermediates. researchgate.net

Biological Significance of N-(3-Oxohexanoyl)homoserine lactone Degradation

The degradation of N-(3-Oxohexanoyl)homoserine lactone is not merely a metabolic process for nutrient acquisition; it is a profound biological mechanism for interfering with bacterial communication. This interference, or quorum quenching, has significant implications for controlling bacterial behavior, especially virulence. mdpi.comresearchgate.net

Many pathogenic bacteria rely on quorum sensing to coordinate the expression of virulence factors, such as the production of toxins, proteases, and biofilm-forming components. wikipedia.orgmdpi.com The production of these factors is often initiated only when the bacterial population reaches a high density, a state signaled by the accumulation of AHLs like 3-oxo-C6-HSL.

Quorum quenching acts as a powerful anti-virulence strategy by disrupting this communication network before it can trigger pathogenic traits. mdpi.comesrf.fr By enzymatically degrading 3-oxo-C6-HSL, quorum-quenching organisms can effectively disarm pathogens without necessarily killing them. This approach is considered a promising alternative to traditional antibiotics because it may impose less selective pressure for the development of resistance. mdpi.com

The application of this strategy has been demonstrated effectively in agricultural contexts. For example, the bacterium Pectobacterium carotovorum uses 3-oxo-C6-HSL to regulate the production of enzymes that cause soft rot in crops, leading to significant economic losses. researchgate.net Studies have shown that co-cultivation with AHL-degrading bacteria or the use of purified QQ enzymes can significantly reduce the severity of the disease in host plants. researchgate.netresearchgate.net This anti-virulence approach holds great potential for developing novel therapies against bacterial infections in both agriculture and medicine. nih.govesrf.fr

Biocontrol Applications in Agriculture

The enzymatic degradation of N-(3-Oxohexanoyl)homoserine lactone (OOHL), a key quorum sensing (QS) signal for many plant pathogens, represents a promising strategy for biocontrol in agriculture. This approach, known as quorum quenching (QQ), disrupts the communication of pathogenic bacteria, thereby attenuating their virulence and preventing the coordinated expression of genes necessary for infection. The primary targets of this strategy are often soft-rot-causing bacteria, such as Pectobacterium species (formerly Erwinia), which rely on OOHL to regulate the production of cell-wall degrading enzymes. pnas.orgresearchgate.net

Numerous microorganisms have been identified that can inactivate OOHL and subsequently protect plants from disease. These biocontrol agents often produce enzymes called N-acyl homoserine lactonases (AHL lactonases) or AHL acylases, which hydrolyze the lactone ring or cleave the acyl side chain of the OOHL molecule, respectively. pnas.orgnih.gov The inactivation renders the signal molecule unable to bind to its cognate receptor, effectively silencing the QS-regulated virulence cascade. pnas.org

Research has demonstrated the efficacy of this approach in various crops. For instance, bacteria belonging to the genus Bacillus, particularly strains of Bacillus thuringiensis, are capable of inactivating OOHL. nih.govnih.gov The application of these insecticidal Bacillus strains has been proposed as a dual-function biocontrol strategy, offering protection against both insect pests and bacterial diseases mediated by AHL signals. nih.gov Similarly, various Pseudomonas species isolated from agricultural environments have shown potent OOHL degradation capabilities. Strains like Pseudomonas multiresinivorans QL-9a and Pseudomonas halotolerans B22T have been shown to degrade OOHL and significantly reduce the severity of soft rot disease in crops like potatoes and tomatoes. researchgate.net The co-cultivation of these QQ bacteria with pathogens or the application of their purified enzymes can mitigate tissue damage and enhance crop protection. researchgate.net

The table below summarizes key research findings on bacterial strains that degrade N-(3-Oxohexanoyl)homoserine lactone and their application in agricultural biocontrol.

| Biocontrol Agent | Degraded Signal | Pathogen Controlled | Crop Protected | Reference |

| Bacillus thuringiensis | N-(3-Oxohexanoyl)homoserine lactone (OOHL) | Erwinia carotovora (Pectobacterium carotovorum) | Not specified | nih.govnih.gov |

| Pseudomonas multiresinivorans QL-9a | N-(3-Oxohexanoyl)homoserine lactone (OOHL) | Pectobacterium carotovorum | Potato | researchgate.netresearchgate.net |

| Pseudomonas halotolerans B22T | N-acylhomoserine lactones (AHLs) | Pectobacterium carotovorum, Dickeya dianthicola, P. agglomerans | Tomato | researchgate.net |

| Acinetobacter sp. XN-10 | N-(3-Oxohexanoyl)homoserine lactone (OOHL) | Pectobacterium carotovorum subsp. carotovorum | Not specified | researchgate.net |

Ecological Roles of N-(3-Oxohexanoyl)homoserine lactone Degraders in Various Environments

Organisms that degrade N-(3-Oxohexanoyl)homoserine lactone (OOHL) are widespread in nature and play significant ecological roles by interfering with bacterial communication. nih.gov This activity can influence microbial community structure, competition, and interactions with higher organisms.

Soil Environments: In soil and the rhizosphere, the ability to degrade OOHL is a key mechanism for microbial competition and plant protection. Many soil-dwelling bacteria, such as species of Bacillus, Pseudomonas, Acidovorax, and Stenotrophomonas, produce OOHL-degrading enzymes. nih.govnih.govresearchgate.net By degrading the QS signals of competing Gram-negative bacteria, these organisms can gain a competitive advantage. nih.gov For example, Bacillus thuringiensis, commonly found in soil, produces an AHL lactonase that degrades OOHL. nih.govnih.gov This allows it to disrupt the QS systems of plant pathogens like Pectobacterium carotovorum, reducing their ability to cause disease and thereby shaping the microbial community in the plant's root zone. nih.gov This interference with pathogen communication is a crucial aspect of the natural biocontrol services provided by soil microbiomes.

Marine Environments: In marine ecosystems, OOHL is a well-known QS signal, most notably used by the bioluminescent bacterium Vibrio fischeri to regulate light production. nih.govnih.gov The degradation of OOHL in this environment can directly impact such symbiotic relationships and other QS-controlled processes. While specific studies focusing solely on OOHL degraders in marine settings are building, the presence of the signal implies the co-evolution of organisms capable of quenching it. The degradation of AHLs, including OOHL, can influence biofilm formation, virulence, and nutrient cycling, thereby modulating the structure and function of marine microbial communities.

Host-Associated Environments: OOHL degraders are prevalent in environments associated with host organisms, including plants and engineered systems like wastewater treatment facilities.

Plant-Associated: As discussed in the context of biocontrol, bacteria that colonize plant surfaces and tissues (epiphytes and endophytes) and degrade OOHL play a direct role in plant health. They can protect their host from pathogens by disarming them through quorum quenching. researchgate.netmdpi.com

The table below provides examples of OOHL-degrading bacteria and their ecological niches.

| Environment | Degrading Organism(s) | Ecological Role | Reference |

| Soil / Rhizosphere | Bacillus spp., Pseudomonas spp. | Microbial competition, natural biocontrol of plant pathogens. | nih.govnih.govresearchgate.net |

| Marine | Vibrio fischeri (produces OOHL) | Regulation of bioluminescence; degradation by other organisms can interfere with this process. | nih.govnih.gov |

| Host-Associated (Plant) | Pseudomonas spp., Acinetobacter sp. | Protection of host plant from pathogens via quorum quenching. | researchgate.netresearchgate.net |

| Host-Associated (Wastewater Sludge) | AerAOB (produce OOHL), Acidovorax sp., Mycobacterium sp. | Influencing sludge granulation, microbial competition in engineered ecosystems. | nih.govnih.gov |

Research Methodologies and Analytical Approaches for N 3 Oxohexanoyl Homoserine Lactone

Isolation and Purification Techniques

The isolation and purification of N-(3-Oxohexanoyl)homoserine lactone (3-oxo-C6-HSL) from bacterial cultures are critical steps for its characterization and quantification. These processes typically involve a combination of extraction and chromatographic techniques to separate the molecule from a complex mixture of cellular components and media constituents.

Solvent Extraction and Chromatography

A common initial step in the isolation of 3-oxo-C6-HSL is solvent extraction from the supernatant of bacterial cultures. Organic solvents such as ethyl acetate, dichloromethane (B109758), and chloroform (B151607) are frequently used for this purpose. nih.govresearchgate.netnih.gov For instance, in the study of carbapenem (B1253116) antibiotic production by Erwinia carotovora, the spent culture supernatant was extracted with an organic solvent to isolate the signaling molecule. nih.gov Similarly, researchers have used dichloromethane to extract N-acyl-homoserine lactones (AHLs) from tissue homogenates in studies of Yersinia enterocolitica infections. nih.gov

Following extraction, various chromatographic methods are employed for further purification. These techniques separate molecules based on their physical and chemical properties.

Hydrophobic-Interaction Chromatography (HIC) : This technique separates molecules based on their hydrophobicity. It is particularly useful as a subsequent step after processes like ammonium (B1175870) sulfate (B86663) precipitation, which result in high salt concentrations that enhance hydrophobic interactions. nih.govcuni.cz In the isolation of 3-oxo-C6-HSL from Erwinia carotovora, HIC was a key purification step. nih.gov

Silica-Gel Chromatography : This is a form of normal-phase chromatography where polar compounds are retained on the stationary silica (B1680970) gel. It was utilized in the purification of 3-oxo-C6-HSL from a group 1 mutant of Erwinia carotovora. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a powerful technique for the final purification of AHLs. nih.govduke.edu It separates compounds based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase. Semi-preparative RP-HPLC was the final step in purifying 3-oxo-C6-HSL from Erwinia carotovora, yielding a highly pure compound for structural analysis. nih.gov

| Technique | Principle of Separation | Application in 3-oxo-C6-HSL Research | Reference |

|---|---|---|---|

| Solvent Extraction | Differential solubility of the compound in two immiscible liquids. | Initial isolation from bacterial culture supernatants. | nih.govresearchgate.netnih.gov |

| Hydrophobic-Interaction Chromatography (HIC) | Separation based on the hydrophobicity of molecules. | Purification of 3-oxo-C6-HSL from crude extracts. | nih.gov |

| Silica-Gel Chromatography | Separation based on polarity. | Purification step in the isolation of 3-oxo-C6-HSL. | nih.gov |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase. | Final purification to obtain high-purity 3-oxo-C6-HSL. | nih.govduke.edu |

Detection and Quantification Methods

A variety of sensitive and specific methods have been developed for the detection and quantification of 3-oxo-C6-HSL. These range from bioassays utilizing reporter strains to sophisticated analytical instrumentation.

Thin-Layer Chromatography (TLC) Coupled with Biosensor Strains

A widely used method for the detection and semi-quantitative analysis of AHLs is Thin-Layer Chromatography (TLC) combined with a biosensor overlay. nih.govnih.govpnas.org This technique first separates the extracted AHLs on a TLC plate. The plate is then overlaid with a nutrient agar (B569324) seeded with a specific bacterial biosensor strain. nih.gov

Agrobacterium tumefaciens and Escherichia coli AHL biosensors : These biosensor strains are genetically engineered to produce a detectable signal, such as color or light, in the presence of specific AHLs. nih.govnih.govpnas.org For example, an A. tumefaciens reporter strain can detect 3-oxo-substituted HSLs with acyl chain lengths from C4 to C12. pnas.org Similarly, an E. coli biosensor has been used to identify 3-oxo-C6-HSL produced by Yersinia enterocolitica. nih.gov The intensity of the response from the biosensor is proportional to the amount of the AHL present, allowing for quantification. nih.gov This method has been successfully used to detect 3-oxo-C6-HSL in extracts from various bacteria, including Pseudomonas syringae pv. tabaci and Vibrio fischeri. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds like 3-oxo-C6-HSL. nih.gov In GC-MS, the sample is first vaporized and separated based on boiling point and interaction with the column's stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov GC-MS has been instrumental in confirming the structure of 3-oxo-C6-HSL isolated from various bacterial species. nih.gov More advanced methods, such as GC-MS/MS, have been developed for the comprehensive chiral analysis of N-acyl homoserine lactones, offering high sensitivity and selectivity. nih.gov

Whole-Cell Bioreporters

Whole-cell bioreporters are genetically modified microorganisms that produce a quantifiable signal, such as bioluminescence, in response to a specific chemical, in this case, 3-oxo-C6-HSL. nih.govresearchgate.net Bioluminescent strains of Escherichia coli have been developed to respond to 3-oxo-C6-HSL. nih.gov These bioreporters offer a rapid and sensitive method for quantifying 3-oxo-C6-HSL directly in culture supernatants, often without the need for extraction. nih.gov The intensity of the bioluminescent signal is typically proportional to the concentration of the AHL. nih.gov However, the performance of these bioreporters can be influenced by the composition of the sample matrix. nih.gov

Rapid Resolution Liquid Chromatography (RRLC)

Rapid Resolution Liquid Chromatography (RRLC) is a high-performance liquid chromatography technique that provides faster analysis times and higher resolution compared to conventional HPLC. RRLC has been used to determine the degradation rate of AHLs, including 3-oxo-C6-HSL, by certain bacteria. nih.gov For instance, the degradation rate of N-3-oxo-hexanoyl homoserine lactone by a Bacillus cereus strain was determined using RRLC. nih.gov

| Method | Principle | Key Findings for 3-oxo-C6-HSL | Reference |

|---|---|---|---|

| TLC with Biosensors | Separation by TLC followed by detection with a specific bacterial reporter strain. | Detected and semi-quantified in various bacteria including P. syringae and V. fischeri. | nih.govnih.govpnas.org |

| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | Confirmed the structure of 3-oxo-C6-HSL isolated from bacteria. | nih.govnih.govnih.gov |

| Whole-Cell Bioreporters | Genetically engineered bacteria produce a signal (e.g., light) in the presence of the target molecule. | Rapid and sensitive quantification directly in culture supernatants. | nih.govresearchgate.net |

| RRLC | High-performance liquid chromatography with enhanced speed and resolution. | Used to measure the degradation rate of 3-oxo-C6-HSL. | nih.gov |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

The precise chemical structure of N-(3-Oxohexanoyl)homoserine lactone has been unequivocally determined through the application of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). portlandpress.comebi.ac.uk These methods are fundamental in providing detailed information about the molecular framework and have been pivotal in confirming the identity of this signaling molecule isolated from bacterial cultures.

In seminal studies, the compound was isolated from the culture supernatant of a mutant strain of Erwinia carotovora. portlandpress.com Subsequent analysis using MS and NMR spectroscopy revealed its identity as N-(3-Oxohexanoyl)homoserine lactone. portlandpress.com High-resolution 1H NMR spectroscopy, in conjunction with infrared spectroscopy and high-resolution mass spectrometry, was instrumental in confirming the structure as N-(3-oxohexanoyl)-3-aminodihydro-2(3H)-furanone. ebi.ac.uk The hydrolysis of the autoinducer to form homoserine further corroborated this structural assignment. ebi.ac.uk

Various mass spectrometry techniques have been employed for its characterization. These include Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF), Gas Chromatography-Mass Spectrometry (GC-MS), and tandem Mass Spectrometry (MS-MS). nih.gov In MS-MS analysis, a precursor ion with a mass-to-charge ratio (m/z) of 214.1074, corresponding to the protonated molecule [M+H]+, is typically observed. nih.govnih.gov

Table 1: Mass Spectrometry Data for N-(3-Oxohexanoyl)homoserine lactone

| Parameter | Value | Source |

|---|---|---|

| Precursor m/z | 214.1074 | nih.govnih.gov |

| Precursor Adduct | [M+H]+ | nih.gov |

| Instrumentation | maXis plus UHR-ToF-MS, Bruker Daltonics | nih.gov |

| Ionization | ESI | nih.gov |

| Fragmentation Mode | CID | nih.gov |

| Top 5 Peaks (m/z) | 71.0482, 102.0547, 113.0595, 84.0438, 98.0593 | nih.gov |

Bioassays for Assessing N-(3-Oxohexanoyl)homoserine lactone Activity

A variety of bioassays are utilized to determine the biological activity of N-(3-Oxohexanoyl)homoserine lactone, ranging from cross-feeding studies with bacterial mutants to sophisticated reporter gene assays and DNA-binding analyses.

Cross-Feeding Studies with Mutant Strains

Cross-feeding studies have been a classic method to identify diffusible signaling molecules like N-(3-Oxohexanoyl)homoserine lactone. In research involving the antibiotic-producing bacterium Erwinia carotovora, mutants deficient in carbapenem production were categorized into two groups. portlandpress.com Group 1 mutants were found to secrete a low-molecular-mass compound that could restore carbapenem production in Group 2 mutants. portlandpress.com This diffusible substance was later identified as N-(3-Oxohexanoyl)homoserine lactone, demonstrating its role as an intercellular signaling molecule that can rescue a phenotypic deficiency in a mutant strain. portlandpress.com

Dose-Response Curves and Induction Threshold Determination

To quantify the biological activity and determine the sensitivity of a system to N-(3-Oxohexanoyl)homoserine lactone, dose-response curves are generated. These experiments involve exposing the biological system, such as a bacterial culture, to varying concentrations of the compound and measuring a specific output. For instance, in studies with Erwinia carotovora, the restoration of carbapenem production by synthetic N-(3-Oxohexanoyl)homoserine lactone was quantified. portlandpress.com These dose-response curves indicated that the naturally occurring L-isomer of the molecule has greater activity than the D-isomer, with an induction threshold of approximately 0.5 micrograms/ml for the restoration of carbapenem biosynthesis. portlandpress.com Similarly, reporter gene assays exhibit a dose-dependent increase in signal in response to the concentration of N-(3-Oxohexanoyl)homoserine lactone. nih.govnih.gov

Reporter Gene Assays (e.g., E. coli with LuxR-PluxI-GFP)

Reporter gene assays are a highly sensitive and specific method for detecting and quantifying N-(3-Oxohexanoyl)homoserine lactone. A common approach involves using a genetically engineered strain of Escherichia coli that harbors a plasmid containing the LuxR protein and the luxI promoter fused to a reporter gene, such as Green Fluorescent Protein (GFP) or the luciferase operon (luxCDABE). nih.govnih.govresearchgate.net

In the presence of N-(3-Oxohexanoyl)homoserine lactone, the molecule binds to the LuxR transcriptional activator protein. nih.gov This complex then activates transcription from the luxI promoter (PluxI), leading to the expression of the reporter protein. nih.gov The resulting fluorescence or bioluminescence can be measured, and its intensity is proportional to the concentration of the signaling molecule. nih.govnih.gov These bacterial strains harboring such green fluorescent sensors have been shown to detect a broad spectrum of N-acyl homoserine lactone molecules and are capable of sensing N-(3-Oxohexanoyl)homoserine lactone at nanomolar concentrations. nih.govresearchgate.net Although a linear response can be observed over several orders of magnitude, the performance of these bioreporters can be influenced by the composition of the sample supernatant. nih.gov

Table 2: Characteristics of a GFP-based N-(3-Oxohexanoyl)homoserine lactone Sensor System

| Component | Description | Source |

|---|---|---|

| Sensor Components | Vibrio fischeri LuxR protein and PluxI promoter | nih.govresearchgate.net |

| Reporter Gene | gfp (Green Fluorescent Protein) | nih.govresearchgate.net |

| Host Organism | Escherichia coli | nih.gov |

| Detection Limit | 5 nM for N-(3-Oxohexanoyl)homoserine lactone | nih.govresearchgate.net |

| Application | Single-cell analysis and real-time measurement of AHL concentrations | nih.govresearchgate.net |

Electrophoretic Mobility Shift Assays (EMSAs) for DNA-Protein Binding

Electrophoretic Mobility Shift Assays (EMSAs), also known as gel retardation assays, are a fundamental technique used to study the direct interaction between proteins and DNA. buffalo.edunih.gov This method is crucial for understanding how N-(3-Oxohexanoyl)homoserine lactone influences gene expression at the molecular level. The principle of EMSA is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment, resulting in a "shift" in its electrophoretic mobility. nih.gov

In the context of N-(3-Oxohexanoyl)homoserine lactone, EMSAs can be used to demonstrate that the signaling molecule promotes the binding of its cognate transcriptional regulator, such as CarR, to specific DNA sequences in the promoter regions of target genes. medchemexpress.com For example, it has been shown that N-(3-Oxohexanoyl)homoserine lactone activates the LuxR-type transcription factor CarR, inducing protein multimerization and enhancing its binding to target DNA sequences, which in turn upregulates the transcription of carbapenem biosynthesis genes. medchemexpress.com

Future Directions and Emerging Research Areas

Synthetic Biology and N-(3-Oxohexanoyl)homoserine lactone Based Systems

Synthetic biology, a field focused on designing and constructing new biological parts, devices, and systems, has embraced quorum sensing (QS) mechanisms as powerful tools for engineering cellular behavior. nsf.gov The 3-oxo-C6-HSL-mediated QS system, with its well-characterized components, offers a versatile platform for creating sophisticated synthetic circuits. nih.govnih.gov

The ability to program cell-to-cell communication is a cornerstone of engineering multicellular systems. frontiersin.org Synthetic biologists are leveraging 3-oxo-C6-HSL signaling to create microbial consortia where different bacterial populations can coordinate their activities to perform complex tasks. nsf.gov By engineering sender and receiver cells, researchers can create synthetic ecosystems with programmed behaviors for applications in metabolic engineering, such as increasing the yield of desired products by synchronizing gene expression across a population. frontiersin.org

A significant advancement in synthetic biology is the development of genetically encoded biosensors for detecting specific molecules. nih.gov Researchers have successfully engineered synthetic HSL sensors for the Gram-positive bacterium Bacillus subtilis, which does not naturally produce or respond to HSLs. nih.govacs.org These sensors typically consist of a LuxR-type regulator that binds to 3-oxo-C6-HSL and a cognate promoter that drives the expression of a reporter gene, such as a green fluorescent protein (GFP). nih.govdtu.dk

The development of these sensors in B. subtilis is noteworthy because it bridges the communication gap between Gram-negative and Gram-positive bacteria. nih.gov By introducing the 3-oxo-C6-HSL sensor system into B. subtilis, scientists can create a universal platform for interspecies communication within mixed microbial consortia. This opens up possibilities for designing complex, multi-species systems for a variety of biotechnological applications. For instance, a B. subtilis strain could be engineered to respond to 3-oxo-C6-HSL produced by a Gram-negative bacterium, triggering the production of an antibiotic or an industrial enzyme. The functionality of these sensors has been demonstrated with a significant fold induction in reporter gene expression upon exposure to 3-oxo-C6-HSL. nih.govacs.org

Development of Novel Quorum Quenching Agents and Strategies Targeting N-(3-Oxohexanoyl)homoserine lactone

Given the role of 3-oxo-C6-HSL in regulating virulence in various pathogenic bacteria, disrupting this signaling pathway, a strategy known as quorum quenching (QQ), has emerged as a promising anti-infective approach. nih.govfrontiersin.orgoup.com QQ strategies aim to interfere with the QS system without killing the bacteria, which may reduce the selective pressure for developing resistance. frontiersin.org

Several strategies are being explored to target 3-oxo-C6-HSL signaling:

Enzymatic Degradation: This involves the use of enzymes that can inactivate 3-oxo-C6-HSL. Two main classes of such enzymes are AHL lactonases and AHL acylases. nih.govnih.gov

AHL lactonases hydrolyze the homoserine lactone ring of the molecule, rendering it inactive. nih.gov

AHL acylases cleave the amide bond, separating the acyl side chain from the homoserine lactone ring. nih.govresearchgate.net The PA2385 gene from Pseudomonas aeruginosa PAO1, for example, encodes an acylase that can degrade AHLs with longer side chains. nih.govresearchgate.net

Inhibition of Signal Synthesis: This approach focuses on blocking the LuxI-type synthase proteins responsible for producing 3-oxo-C6-HSL. nih.gov By preventing the synthesis of the signal molecule, the entire QS cascade can be inhibited.

Interference with Signal Reception: This strategy involves using molecules that can block the 3-oxo-C6-HSL receptor, typically a LuxR-type protein. nih.gov These antagonists compete with the native signal molecule for binding to the receptor, thereby preventing the activation of QS-regulated genes. Natural compounds, such as the flavonoid naringenin, have been shown to compete with AHLs for binding to their cognate receptors. frontiersin.org

The development of effective QQ agents holds great potential for controlling bacterial infections and biofouling in various industrial and medical settings. nih.govnih.gov

Q & A

Q. How can researchers detect and quantify OHHL in bacterial cultures?

OHHL detection involves thin-layer chromatography (TLC) coupled with biosensor strains (e.g., Agrobacterium tumefaciens with a lacZ reporter). The assay separates OHHL from other acyl-homoserine lactones (AHLs) based on chromatographic mobility, with confirmation via mass spectrometry. Quantification is achieved by correlating spot intensity with OHHL concentration . For precise structural identification, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are recommended .

Q. What is the biosynthetic pathway for OHHL in Gram-negative bacteria?

OHHL synthesis is mediated by LuxI-type enzymes, which utilize S-adenosylmethionine (SAM) as the amino acid substrate and a 3-oxohexanoyl acyl carrier protein (ACP) as the acyl donor. Isotopic labeling experiments (e.g., ¹⁵N-methionine) confirm SAM-derived nitrogen incorporation into the homoserine lactone ring . Regulatory mutants (e.g., luxI knockouts) are used to validate biosynthesis pathways .

Q. What biological functions does OHHL regulate in bacterial systems?

OHHL acts as a quorum sensing (QS) autoinducer, controlling virulence factor production (e.g., carbapenem antibiotics in Erwinia carotovora) and biofilm formation. Dose-response studies show thresholds as low as 0.5 µg/mL for gene activation. Cross-feeding experiments with QS-deficient mutants confirm its role in intercellular signaling .

Advanced Research Questions

Q. How do environmental factors like pH and temperature influence OHHL stability?

OHHL undergoes pH-dependent lactonolysis, with ring opening accelerated at neutral to alkaline conditions (pH >7). Acidification (pH 2.0) reverses lactonolysis, restoring the active lactone form. Temperature increases (22°C to 37°C) further destabilize OHHL, with longer acyl chains (e.g., C6 in OHHL) exhibiting greater stability than shorter-chain AHLs (e.g., C4-HSL) .

Q. What mechanisms explain OHHL's cross-regulation with other QS systems?

In Pseudomonas aeruginosa, OHHL interacts with the las and rhl systems, modulating hierarchical QS networks. Competitive binding assays reveal that OHHL analogs with modified acyl chains (e.g., 3-oxo-C12-HSL) exhibit reduced affinity for LuxR-type receptors, highlighting structural specificity in signaling cross-talk . Transcriptomic studies using luxR mutants further dissect these interactions .

Q. How does OHHL interact with host immune systems during infection?

OHHL triggers phosphorylation of p38 mitogen-activated protein kinase (MAPK) and eukaryotic initiation factor 2α (eIF2α) in mammalian cells, independent of Toll-like receptors (TLRs) or Nod-like receptors (NLRs). This activation induces mitochondrial stress and c-jun transcription, suggesting a non-canonical immune recognition pathway. Structural integrity of the lactone ring and L-configuration are critical for these effects .

Q. What methodological challenges arise when studying OHHL in mixed bacterial communities?

Co-culture experiments require biosensor specificity to avoid cross-reactivity with structurally similar AHLs (e.g., 3-hydroxy-C6-HSL). Mass spectrometry imaging (MSI) and isotope dilution assays improve selectivity in complex matrices. Additionally, pH-controlled growth media prevent lactonolysis artifacts during long-term incubations .

Key Methodological Recommendations

- Detection: Combine TLC with biosensors for initial screening, followed by LC-MS/MS for quantification .

- Stability Studies: Use buffered media at pH ≤6.0 and store samples at -80°C to minimize degradation .

- Immune Modulation: Employ in vitro macrophage models (e.g., RAW 264.7) to assess OHHL-induced MAPK pathways, using TLR/Nod1/2 knockout lines to confirm receptor independence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.